3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid
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Overview
Description
3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a piperazine ring substituted with a tetradecyl chain and a propane-1-sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of piperazine with tetradecyl bromide to form 3-tetradecylpiperazine. This intermediate is then reacted with propane-1-sulfonic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonic acid derivatives.
Scientific Research Applications
3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with active sites of enzymes, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound with a morpholine ring.
3-(4-(2-Hydroxyethyl)-1-piperazinyl)propanesulfonic acid (HEPPS): A buffer compound with a piperazine ring and a hydroxyethyl group.
Uniqueness
3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid is unique due to its long tetradecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers.
Properties
CAS No. |
90019-04-8 |
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Molecular Formula |
C21H44N2O3S |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
3-(3-tetradecylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C21H44N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-21-20-23(18-16-22-21)17-14-19-27(24,25)26/h21-22H,2-20H2,1H3,(H,24,25,26) |
InChI Key |
TWKDIHZNAXPMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
Origin of Product |
United States |
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